

The Azepane Motif: A Privileged Scaffold in Modern Medicinal Chemistry

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Compound of Interest

Compound Name: (S)-Azepan-3-amine

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The seven-membered nitrogen-containing heterocycle, azepane, has solidified its position as a privileged scaffold in medicinal chemistry. Its inherent three-dimensional structure and conformational flexibility allow for diverse substitutions, enabling the fine-tuning of physicochemical and pharmacokinetic properties of drug candidates. This versatility has led to the incorporation of the azepane motif in over 20 FDA-approved drugs and a multitude of clinical candidates targeting a wide array of diseases.[1] This technical guide provides a comprehensive overview of the role of the azepane motif in drug discovery, covering its synthesis, conformational analysis, biological activities, and therapeutic potential, with a focus on quantitative data and detailed experimental methodologies.

Physicochemical Properties and Synthesis

Azepane, a saturated heterocycle with the chemical formula $C_6H_{13}N$, typically presents as a colorless to light yellow liquid.[2] Its secondary amine functionality allows for a wide range of chemical modifications, making it a versatile building block in organic synthesis.[2] The synthesis of functionalized azepane derivatives is a continuous challenge for organic chemists, with several established strategies.[3][4] These include:

- Ring-closing reactions: Intramolecular cyclization of linear precursors.[3][4]
- Ring-expansion reactions: Expansion of smaller rings, such as pyrrolidines.[3][4]

- Multistep sequences: Complex synthetic routes to achieve specific substitution patterns.[3][4]
- Novel Methodologies: Recent advances include copper(I)-catalyzed tandem amination/cyclization reactions and photochemical dearomative ring expansion of nitroarenes.[1][5][6]

The conformational diversity of the azepane ring, which can adopt various chair and boat conformations, is a critical aspect of its utility in drug design.[7][8] The ability to introduce specific substituents can bias the ring towards a particular conformation, thereby optimizing its interaction with a biological target.[7]

Therapeutic Applications and Biological Targets

Azepane-based compounds have demonstrated a remarkable breadth of pharmacological activities, leading to their development as therapeutic agents for a variety of conditions.[1]

Anticancer Activity

Several novel azepane derivatives have shown potent anticancer activity. For instance, a series of pyrrolo[1,2-a]azepine derivatives exhibited significant cytotoxicity against various cancer cell lines.[9] The proposed mechanism for some of these compounds involves the inhibition of key signaling pathways that are often dysregulated in cancer, such as the PI3K/Akt pathway, which plays a crucial role in cell proliferation and survival.

Quantitative Anticancer Activity of Azepane Derivatives

Compound	Cell Line	IC ₅₀ (nM)	Reference
Pyrrolo[1,2-a]azepine derivative 3	HepG2 (Liver Cancer)	4	[9]
Pyrrolo[1,2-a]azepine derivative 3	MCF7 (Breast Cancer)	44.2	[9]
Pyrrolo[1,2-a]azepine derivative 3	HCT116 (Colon Cancer)	35.1	[9]
Pyrrolo[1,2-a]azepine derivative 5b	MCF7 (Breast Cancer)	10.7	[9]
Pyrrolo[1,2-a]azepine derivative 6	HepG2 (Liver Cancer)	1.6	[9]
Pyrrolo[1,2-a]azepine derivative 6	HCT116 (Colon Cancer)	21.1	[9]
Pyrrolo[1,2-a]azepine derivative 7	HepG2 (Liver Cancer)	20.7	[9]
Pyrrolo[1,2-a]azepine derivative 7	MCF7 (Breast Cancer)	45.4	[9]
Pyrrolo[1,2-a]azepine derivative 7	HCT116 (Colon Cancer)	33.8	[9]

Neuropsychiatric Disorders

The azepane scaffold is also found in compounds targeting central nervous system disorders. An N-benzylated bicyclic azepane emerged as a potent inhibitor of monoamine transporters, with selectivity for the norepinephrine transporter (NET) and the dopamine transporter (DAT), and also showed activity at the sigma-1 receptor (σ -1R).[10][11] This polypharmacology suggests potential applications in treating neuropsychiatric disorders.[10][11]

Quantitative Bioactivity of a Bicyclic Azepane Derivative

Target	IC ₅₀	Reference
Norepinephrine Transporter (NET)	< 100 nM	[10] [11]
Dopamine Transporter (DAT)	< 100 nM	[10] [11]
Sigma-1 Receptor (σ -1R)	\approx 110 nM	[10] [11]

Metabolic Diseases

Azepane derivatives have been investigated as inhibitors of 11 β -hydroxysteroid dehydrogenase type 1 (11 β -HSD1), an enzyme implicated in metabolic diseases. A series of azepane sulfonamides were discovered to be potent 11 β -HSD1 inhibitors, with one compound exhibiting an IC₅₀ of 3.0 nM. Tolazamide, an approved drug for type 2 diabetes, is a sulfonylurea containing an azepane ring that stimulates insulin release from the pancreas.[\[12\]](#)
[\[13\]](#)

Quantitative 11 β -HSD1 Inhibitory Activity of an Azepane Sulfonamide

Compound	Target	IC ₅₀ (nM)	Reference
Azepane sulfonamide 30	11 β -HSD1	3.0	

Other Therapeutic Areas

The versatility of the azepane motif is further demonstrated by its presence in drugs for other conditions:

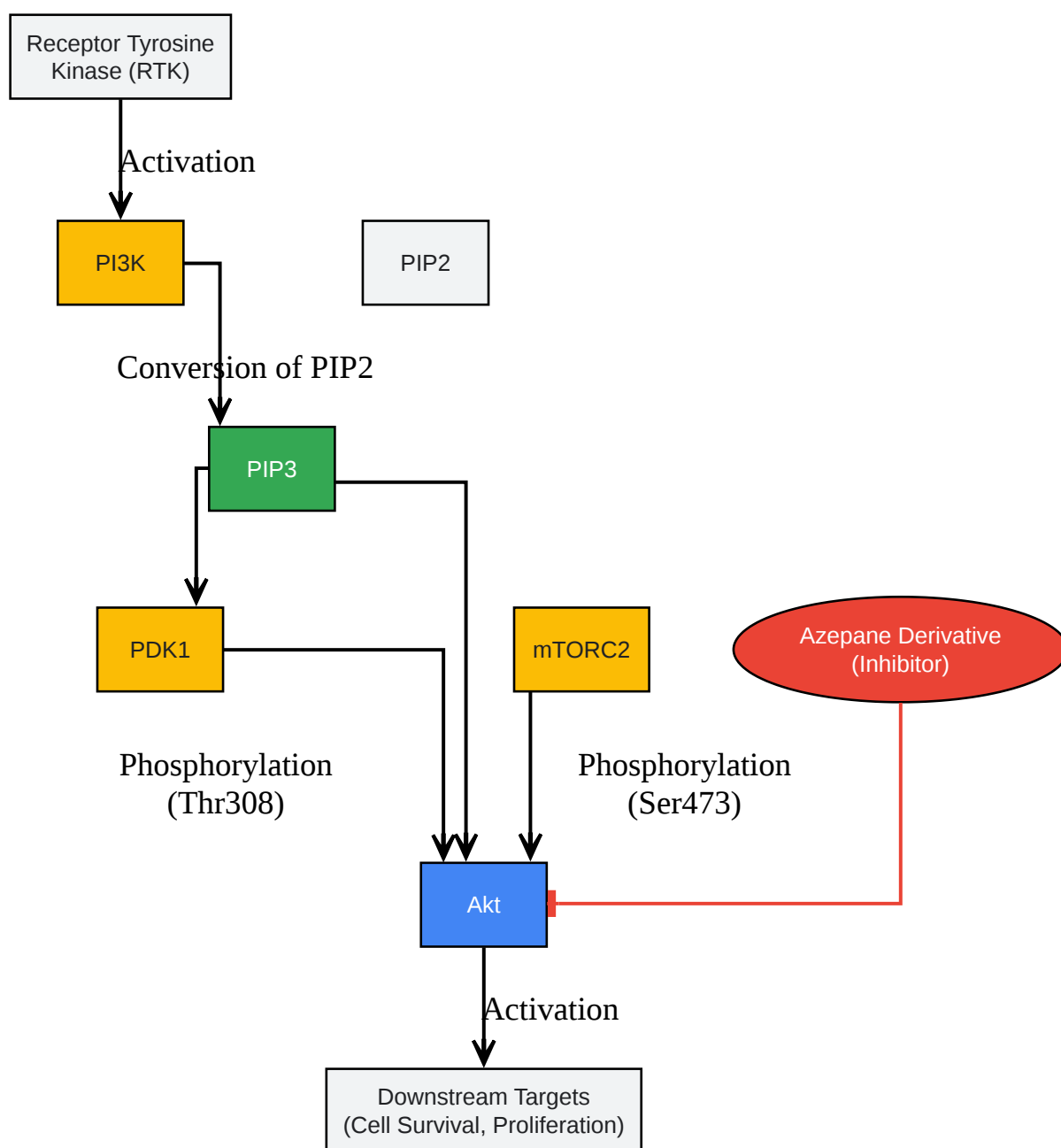
- Bazedoxifene: A selective estrogen receptor modulator (SERM) used for the prevention of postmenopausal osteoporosis.[\[14\]](#)
- Azelastine: A histamine H1-receptor antagonist used for the treatment of allergic rhinitis and conjunctivitis.[\[3\]](#)[\[8\]](#)[\[15\]](#)[\[16\]](#)

Signaling Pathways and Mechanisms of Action

Understanding the interaction of azepane-containing compounds with cellular signaling pathways is crucial for rational drug design.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a key regulator of cell growth, proliferation, and survival.^{[7][17][18]} Its dysregulation is a hallmark of many cancers. Azepane derivatives with anticancer activity may exert their effects by inhibiting key components of this pathway.

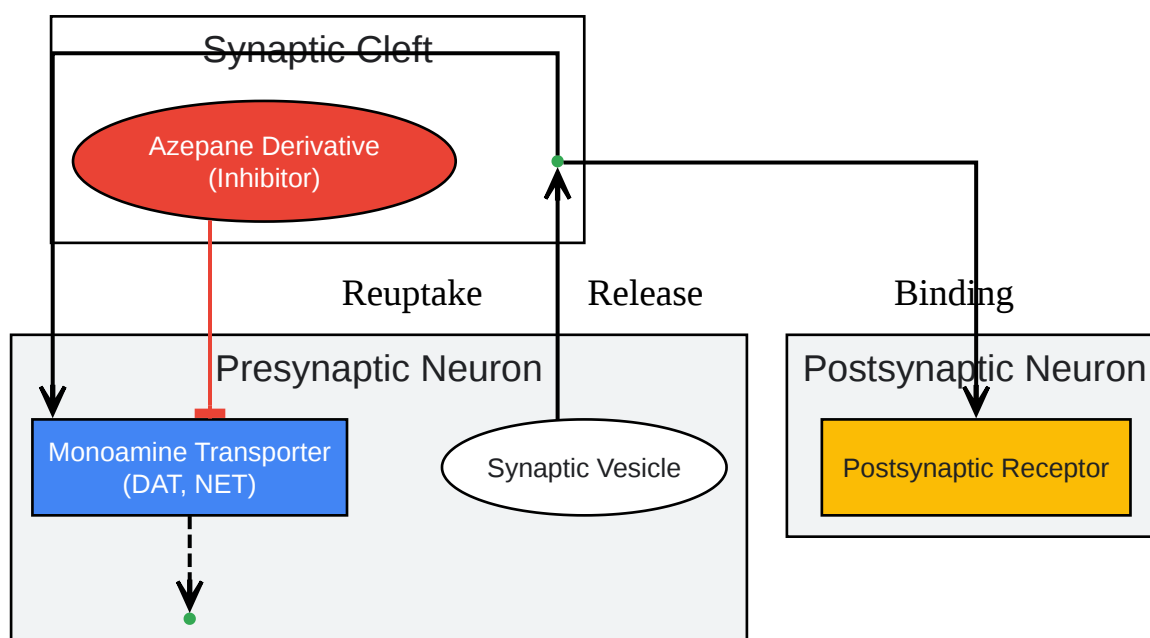


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Caption: Hypothesized inhibition of the PI3K/Akt signaling pathway by an azepane derivative.

Monoamine Transporter Mechanism

Monoamine transporters (MATs) are responsible for the reuptake of neurotransmitters such as dopamine, norepinephrine, and serotonin from the synaptic cleft into the presynaptic neuron, thus terminating the signal.[19][20][21] Azepane-based inhibitors block this reuptake process, leading to an increased concentration of neurotransmitters in the synapse.



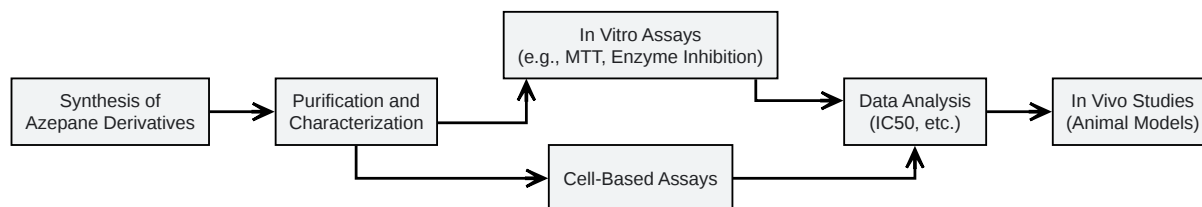
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Caption: Mechanism of monoamine transporter inhibition by an azepane derivative.

Experimental Protocols

General Experimental Workflow

The evaluation of novel azepane derivatives typically follows a standardized workflow from synthesis to biological characterization.



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Caption: A general experimental workflow for the evaluation of azepane derivatives.

Anticancer Activity: MTT Assay

The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic effects of potential anticancer agents.^{[10][22][23]}

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals, primarily through the action of mitochondrial dehydrogenases.^[10] The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.^[10]

Protocol:

- **Cell Seeding:** Seed cancer cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.^[22]
- **Compound Treatment:** Prepare serial dilutions of the azepane-containing test compound in culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).
- **Incubation:** Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
- **MTT Addition:** After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C, protected from light.

- **Formazan Solubilization:** Carefully remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[\[10\]](#)
- **Absorbance Measurement:** Measure the absorbance of each well at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of >650 nm can be used for background subtraction.
- **Data Analysis:** Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Monoamine Transporter Uptake Assay

This assay measures the ability of a compound to inhibit the uptake of a specific monoamine (dopamine, norepinephrine, or serotonin) into cells expressing the corresponding transporter.

Principle: Cells expressing the monoamine transporter of interest are incubated with a labeled substrate (e.g., a radiolabeled or fluorescent monoamine) in the presence or absence of the test compound. The amount of substrate taken up by the cells is then quantified.

Protocol:

- **Cell Culture:** Culture cells stably or transiently expressing the human dopamine transporter (DAT), norepinephrine transporter (NET), or serotonin transporter (SERT) in appropriate culture vessels.
- **Assay Preparation:** Seed the cells into a 96-well plate and allow them to form a confluent monolayer.[\[24\]](#)
- **Compound Incubation:** Wash the cells with a suitable buffer (e.g., Hanks' Balanced Salt Solution with 0.1% BSA). Pre-incubate the cells with various concentrations of the azepane test compound or a known inhibitor (positive control).[\[24\]](#)
- **Substrate Addition:** Initiate the uptake reaction by adding a labeled monoamine substrate (e.g., [³H]dopamine) to each well.

- Incubation: Incubate the plate for a short period (e.g., 10-20 minutes) at 37°C.
- Termination of Uptake: Stop the reaction by rapidly washing the cells with ice-cold buffer to remove the extracellular labeled substrate.
- Quantification: Lyse the cells and measure the amount of intracellular labeled substrate using a scintillation counter (for radiolabeled substrates) or a fluorescence plate reader (for fluorescent substrates).
- Data Analysis: Calculate the percent inhibition of substrate uptake at each compound concentration relative to a vehicle control and determine the IC₅₀ or K_i value.

11β-HSD1 Inhibition Assay (Cell-Based)

This assay determines the potency of a compound in inhibiting 11β-HSD1 activity within a cellular context.

Principle: A human cell line (e.g., HEK293) engineered to express human 11β-HSD1 is incubated with its substrate, cortisone, and the test compound. The amount of the product, cortisol, produced by the cells and released into the culture medium is quantified.[\[25\]](#)

Protocol:

- Cell Culture: Plate HEK293 cells stably expressing human 11β-HSD1 in a multi-well plate and culture until confluent.[\[25\]](#)
- Compound Treatment: Pre-incubate the cells with the azepane test compound at various concentrations.[\[25\]](#)
- Substrate Addition: Add cortisone to the wells to initiate the enzymatic reaction.
- Incubation: Incubate the plate at 37°C for a defined period to allow for the conversion of cortisone to cortisol.
- Sample Collection: Collect the cell culture medium from each well.
- Quantification: Quantify the amount of cortisol in the culture medium, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

- Data Analysis: Determine the IC₅₀ value by plotting the percent inhibition of cortisol production against the compound concentration.[25]

Conclusion

The azepane motif continues to be a highly valuable scaffold in medicinal chemistry, offering a unique combination of structural rigidity and conformational flexibility. Its presence in a diverse range of approved drugs and clinical candidates highlights its therapeutic potential across multiple disease areas. The ongoing development of novel synthetic methodologies will undoubtedly expand the accessible chemical space of azepane derivatives, providing new opportunities for the discovery of next-generation therapeutics. A thorough understanding of the structure-activity relationships, mechanisms of action, and relevant signaling pathways, coupled with robust experimental evaluation, will be paramount in harnessing the full potential of this privileged scaffold in drug development.

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